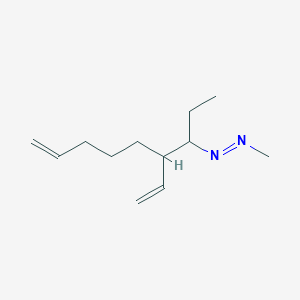
(E)-1-(4-Ethenylnon-8-en-3-yl)-2-methyldiazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(4-Ethenylnon-8-en-3-yl)-2-methyldiazene is an organic compound that belongs to the class of diazenes. Diazenes are characterized by the presence of a nitrogen-nitrogen double bond. This compound features a complex hydrocarbon chain with ethenyl and nonenyl groups, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-Ethenylnon-8-en-3-yl)-2-methyldiazene typically involves the following steps:
Formation of the Hydrocarbon Chain: The hydrocarbon chain can be synthesized through a series of alkylation and dehydrogenation reactions.
Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Heck reaction, where an alkene is coupled with a halide in the presence of a palladium catalyst.
Formation of the Diazenyl Group: The diazenyl group can be introduced through the reaction of a hydrazine derivative with an appropriate aldehyde or ketone under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-(4-Ethenylnon-8-en-3-yl)-2-methyldiazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the diazenyl group to an amine.
Substitution: The hydrocarbon chain can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Halogenation reagents like bromine (Br₂) or chlorine (Cl₂) can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways involving nitrogen-containing compounds.
Medicine: Exploration of its pharmacological properties and potential therapeutic uses.
Industry: Use in the production of polymers, coatings, and other materials.
Wirkmechanismus
The mechanism by which (E)-1-(4-Ethenylnon-8-en-3-yl)-2-methyldiazene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The diazenyl group can participate in redox reactions, influencing cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azobenzene: A well-known diazene with applications in molecular switches and photoresponsive materials.
Hydrazones: Compounds with a similar nitrogen-nitrogen double bond, used in various chemical and biological applications.
Uniqueness
(E)-1-(4-Ethenylnon-8-en-3-yl)-2-methyldiazene is unique due to its specific hydrocarbon chain structure and the presence of both ethenyl and nonenyl groups, which may impart distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
62858-18-8 |
|---|---|
Molekularformel |
C12H22N2 |
Molekulargewicht |
194.32 g/mol |
IUPAC-Name |
4-ethenylnon-8-en-3-yl(methyl)diazene |
InChI |
InChI=1S/C12H22N2/c1-5-8-9-10-11(6-2)12(7-3)14-13-4/h5-6,11-12H,1-2,7-10H2,3-4H3 |
InChI-Schlüssel |
IVSPCSHPUOCOLO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(CCCC=C)C=C)N=NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-{[(Pyridin-4-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14514870.png)
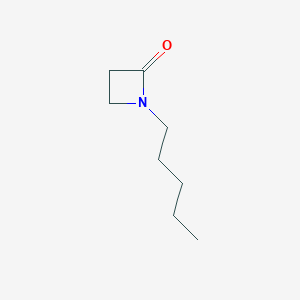
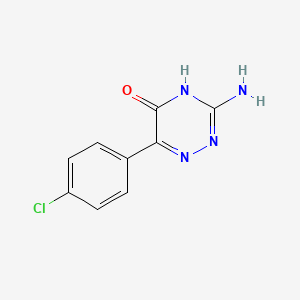


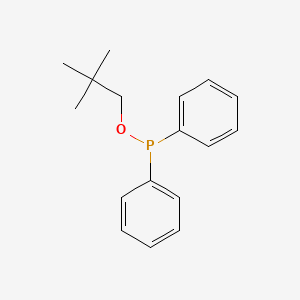
![3-[3-([1,1'-Biphenyl]-4-yl)-3-oxoprop-1-en-1-yl]benzonitrile](/img/structure/B14514914.png)
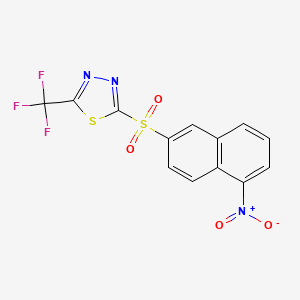
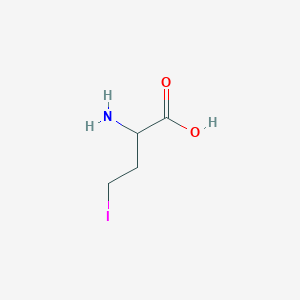
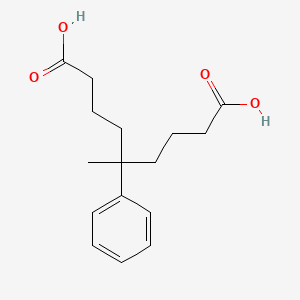
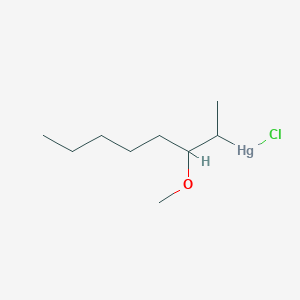

![Urea, N-(1-methylethyl)-N'-[6-(methylthio)hexyl]-](/img/structure/B14514949.png)
